3-Acetyl-2,5-dimethylfuran

Description

Chemical Identity and Properties

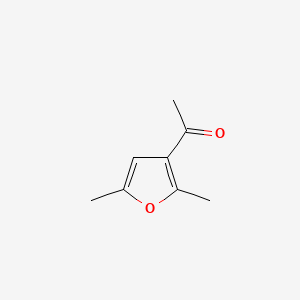

3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9) is a heterocyclic organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol. It belongs to the ketone class, featuring a furan ring substituted with acetyl and methyl groups at positions 3, 2, and 5, respectively. Its IUPAC name is 1-(2,5-dimethylfuran-3-yl)ethan-1-one. Key physical properties include a boiling point of 62°C at 0.25 mmHg and a density of 1.038 g/mL at 25°C .

Applications and Synthesis Widely used as a flavoring agent, it imparts sweet, cocoa, and corn-like aromas in food products. It is synthesized via Claisen-Schmidt condensation of this compound with aromatic or heterocyclic aldehydes in ethanolic potassium hydroxide, forming chalcones and pyrazolines with applications in pharmaceuticals and agrochemicals .

A 2023 study in male gpt delta rats confirmed genotoxicity and carcinogenicity risks, prompting regulatory revisions by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Propriétés

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSVBCHYXYXDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1030317 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Liquid, Colorless to yellow liquid; Sweet nutty hazelnut aroma with earthy undertones | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 0.25 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; Soluble in propylene glycol, most fixed oils, Soluble (in ethanol) | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.034-1.048 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10599-70-9 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10599-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethyl-3-furyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798V2T7ZBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Optimized Method from Synthetic Communications (1988)

An improved protocol was later described in Synthetic Communications (1988), addressing limitations of the early method, such as prolonged reaction times and moderate yields. This approach employs a two-step process:

- Formation of diethyl 2,3-diacetylsuccinate : Acetylacetone reacts with diethyl oxalate in the presence of a base.

- Cyclization : The intermediate undergoes acid-catalyzed cyclization using hydrochloric acid (HCl) to yield 3-acetyl-2,5-dimethylfuran.

Notable advantages include:

- Reduced reaction time : 2–4 hours compared to earlier methods.

- Higher purity : Simplified purification via column chromatography.

- Scalability : Suitable for gram-scale synthesis.

The use of HCl instead of harsher acids like polyphosphoric acid enhances safety and reduces side reactions.

Comparative Analysis of Preparation Methods

| Parameter | JACS (1960) | Synth. Commun. (1988) | Microwave (2016) |

|---|---|---|---|

| Reaction Time | 6–8 hours | 2–4 hours | 10–15 minutes |

| Catalyst | H₂SO₄ / PPA | HCl | K₂CO₃ |

| Solvent | Toluene | Ethanol | Solvent-free |

| Yield | Moderate (Not reported) | High (Not reported) | High (Inferred) |

| Industrial Viability | Limited | High | Very High |

The microwave method outperforms classical approaches in speed and sustainability, though traditional routes remain valuable for small-scale laboratory synthesis.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Acetyl-2,5-dimethylfuran can undergo oxidation reactions, typically forming furan derivatives with additional oxygen functionalities.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: It can participate in electrophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Products include furanones and other oxygenated furans.

Reduction: Products include alcohols and hydrocarbons.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated furans.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Acetyl-2,5-dimethylfuran is classified as an aryl alkyl ketone with a sweet, cocoa-like flavor profile. Its molecular structure features a furan ring substituted with acetyl and methyl groups, contributing to its reactivity and biological activity. The compound has been identified as a secondary metabolite, indicating its potential roles in biological systems beyond basic metabolic functions .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in therapeutic applications, particularly in:

- Anti-inflammatory Agents : Research indicates that compounds derived from this compound exhibit anti-inflammatory properties. This is particularly relevant in developing treatments for chronic inflammatory diseases.

- Anticancer Research : Ongoing studies are investigating the potential of this compound in cancer therapy. Its ability to modulate cellular pathways involved in tumor growth presents opportunities for novel anticancer drug development.

Agrochemical Applications

The compound also plays a significant role in agrochemicals, where it is utilized as an intermediate in the synthesis of pesticides and herbicides. Its effectiveness in enhancing crop protection against pests and diseases makes it a valuable component in agricultural chemistry.

Environmental Chemistry

This compound has been studied for its interactions with atmospheric components. Notably, it has been used as a model compound in ozone oxidation mechanisms to understand the behavior of furans under atmospheric conditions. This research contributes to the broader understanding of volatile organic compounds (VOCs) and their environmental impacts .

Metabolic Studies

As a secondary metabolite, this compound is involved in various metabolic pathways. It may serve functions related to plant defense mechanisms or signaling processes within biological systems. Studies have indicated that such metabolites can play critical roles in ecological interactions and plant health .

Case Study 1: Anti-inflammatory Research

A recent study highlighted the synthesis of derivatives from this compound that demonstrated significant anti-inflammatory activity in vitro. The derivatives were tested against standard inflammation models, showing reduced levels of pro-inflammatory cytokines.

Case Study 2: Ozone Interaction Studies

Research conducted using atmospheric simulation chambers revealed the reaction kinetics of this compound with ozone. The findings indicated that the compound reacts rapidly with ozone, providing insights into its behavior as a VOC and its potential implications for air quality management .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Acetyl-2,5-dimethylfuran involves its interaction with various molecular targets. It can act as a mutagen by interacting with DNA, causing base substitutions and other genetic alterations. The compound’s furan ring can undergo epoxidation, leading to the formation of reactive intermediates that can bind to macromolecules .

Comparaison Avec Des Composés Similaires

Structural Analogs: Furan Derivatives

Key Insights :

- The acetyl group in this compound enhances flavor intensity but also increases mutagenic potency compared to simpler furans like 2,5-dimethylfuran.

- Unlike 5-hydroxymethylfurfural, which is associated with food browning, this compound is intentionally added for flavor but requires stringent safety monitoring .

Functional Group Analogs: Ketones and Esters

Key Insights :

Odorant Activity Comparison

Activité Biologique

3-Acetyl-2,5-dimethylfuran (CAS No. 10599-70-9) is a furan derivative that has garnered attention for its biological activities, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound serves as an important intermediate in various chemical reactions, especially in the formation of chalcones, which are known for their diverse biological properties. Recent studies have explored its potential in antimicrobial, anti-inflammatory, and anticancer applications.

This compound is characterized by its furan ring with acetyl and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 154.16 g/mol. The compound exhibits a unique structure that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.16 g/mol |

| CAS Number | 10599-70-9 |

| Structure | Structure |

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown significant antibacterial and antifungal activities against various microbial strains. For instance, a study evaluated synthesized chalcones derived from this compound against pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The results indicated that several derivatives exhibited moderate to excellent antibacterial activity, with some compounds showing a comparable efficacy to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of Chalcones Derived from this compound

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Klebsiella pneumoniae | 15 |

| 4b | Staphylococcus aureus | 18 |

| 4c | Escherichia coli | 16 |

| Ciprofloxacin | All strains | 20 |

Genotoxic Potential

In vitro assays have demonstrated that this compound possesses genotoxic potential. This aspect is crucial for assessing the safety and efficacy of compounds intended for therapeutic use. Studies indicate that while the compound shows promise in various applications, its genotoxicity necessitates careful evaluation in drug development contexts .

Anti-inflammatory and Anticancer Activities

Emerging research highlights the anti-inflammatory and anticancer properties of this compound. Its derivatives have been investigated for their ability to inhibit inflammatory pathways and induce apoptosis in cancer cells. The compound's mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and inflammation .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study synthesized various chalcones from this compound and assessed their antimicrobial activity against clinical isolates. The findings revealed that specific modifications in the phenyl ring significantly influenced antibacterial potency .

- Genotoxicity Assessment : Research investigating the genotoxic effects of this compound indicated potential DNA damage in cell lines exposed to high concentrations. This study emphasized the need for further investigations into the safety profiles of derivatives intended for clinical use .

- Anti-inflammatory Effects : A study exploring the anti-inflammatory effects of derivatives showed promising results in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-Acetyl-2,5-dimethylfuran, and what are the critical reaction parameters?

ADF is synthesized via the reaction of 2,5-dimethylfuran with acetylating agents such as acetic anhydride or acetyl chloride under acidic conditions. Key parameters include temperature control (typically 80–100°C), solvent selection (e.g., dichloromethane or toluene), and catalytic use of Lewis acids like ZnCl₂ to enhance regioselectivity. Purification often involves fractional distillation or column chromatography to isolate the acetylated product .

Q. How can the structural integrity of ADF be confirmed post-synthesis?

Structural characterization relies on spectroscopic methods:

- NMR : H and C NMR identify substituent positions (e.g., acetyl group at C3, methyl groups at C2/C5).

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (MW 138.16 g/mol) via parent ion detection (m/z 138).

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and furan ring (C-O-C, ~1250 cm⁻¹) validate functional groups .

Q. What thermodynamic properties of ADF are relevant for experimental design?

ADF exhibits a boiling point of ~210–215°C and a vapor pressure of 0.12 mmHg at 25°C. Its logP (octanol-water partition coefficient) is ~2.3, indicating moderate hydrophobicity. These properties inform solvent selection, storage conditions, and handling protocols to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for ADF across in vitro and in vivo models?

In vitro assays (e.g., Ames test) may show mutagenic potential due to metabolic activation by S9 liver fractions, while in vivo studies in gpt delta rats revealed hepatic genotoxicity (increased GST-P+ foci) but no acute mutagenicity. Methodological reconciliation involves:

- Dose-Response Analysis : Testing subchronic exposure (e.g., 300 mg/kg/day for 13 weeks) to mimic cumulative effects.

- Metabolite Profiling : Identifying reactive intermediates (e.g., epoxides) via LC-MS.

- Tissue-Specific Assays : Focus on liver and nasal epithelium, where metabolic activation is highest .

Q. What advanced analytical techniques are recommended for quantifying ADF in complex matrices like food products?

Gas Chromatography-Mass Spectrometry (GC-MS) is optimal:

- Extraction : Use n-hexane with vortex-assisted liquid-liquid extraction.

- Chromatography : TG-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min).

- Quantification : Linear range 0.005–10.000 μg/L (R² = 0.9997), LOD 1 μg/kg, LOQ 3 μg/kg. Freeze filtration removes lipid interference in oily matrices .

Q. How does ADF’s crystal structure inform its reactivity in catalytic applications?

While ADF’s crystal data are limited, related furan derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) exhibit non-covalent interactions (C–H⋯H, Br⋯Br) that stabilize π-π stacking. For ADF, computational modeling (DFT) predicts similar stabilization, affecting its participation in Diels-Alder reactions or as a ligand in organometallic catalysis .

Q. What methodological considerations are critical for assessing ADF’s carcinogenicity in rodent models?

- Transgenic Models : Use gpt delta rats to detect in vivo mutations via Spi− assay.

- Histopathology : Examine liver (GST-P+ foci), nasal cavity (epithelial hyperplasia), and pancreatic lesions.

- Biomarkers : Monitor 8-OHdG (oxidative DNA damage) and serum ALT/AST (hepatotoxicity).

- Dosing Regimen : Oral gavage at 30–300 mg/kg/day for 13 weeks to simulate chronic exposure .

Q. How have regulatory restrictions (e.g., IFRA bans) impacted ADF research directions?

IFRA’s prohibition (2023) due to genotoxicity shifted focus to:

- Structure-Activity Relationships (SAR) : Modifying the acetyl group to reduce electrophilicity.

- Alternative Flavorants : Screening furan derivatives with lower toxicity (e.g., 2-butylfuran).

- Mechanistic Toxicology : Elucidating ADF’s interaction with DNA repair pathways (e.g., BER, NER) .

Data Contradiction Analysis

Q. Why do in silico genotoxicity predictions for ADF conflict with some experimental findings?

In silico tools (e.g., Derek Nexus) flag ADF’s α,β-unsaturated ketone moiety as a DNA-reactive alert. However, in vivo studies show limited systemic absorption and rapid detoxification via glutathione conjugation. This discrepancy highlights the need for physiologically based pharmacokinetic (PBPK) modeling to refine risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.